
2-クロロ-7-フルオロキナゾリン-4-アミン
概要
説明
Synthesis Analysis
The synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine has been reported in the literature . The compound was synthesized from 2-amino-4-fluoro benzoic acid and urea through three steps including cyclization, chlorination, and nucleophilic substitution .Molecular Structure Analysis
The 2-chloro-7-fluoroquinazolin-4-amine molecule contains a total of 19 bond(s). There are 14 non-H bond(s), 11 multiple bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 primary amine(s) (aromatic), and 1 Pyrimidine(s) .科学的研究の応用
抗癌活性
2-クロロ-7-フルオロキナゾリン-4-アミン: は、抗癌剤の潜在的な足場として特定されています。その構造は、さまざまな癌経路を標的とする修飾に適しています。 たとえば、キナゾリン誘導体は、肺癌や膵臓癌の治療に効果的なエルロチニブやゲフィチニブなどの薬物の合成に使用されてきました .
抗菌性
この化合物は、幅広い抗菌活性を示します。 キナゾリン部分の存在は、細菌のDNA合成の破壊に関連付けられており、特に抗生物質耐性の高まりの中で、新しい抗生物質の開発のための貴重な候補となっています .
抗真菌アプリケーション
抗菌性と同様に、2-クロロ-7-フルオロキナゾリン-4-アミンは、抗真菌剤の作成に利用できます。 この化合物は、真菌細胞壁の合成を阻害する能力があるため、抗真菌薬の開発のための有望な手段となっています .
抗炎症用途
キナゾリン誘導体の抗炎症の可能性は、十分に文書化されています。 それらは、炎症性サイトカインの産生を阻害することができ、慢性炎症性疾患の治療のための経路を提供します .
抗けいれん効果
キナゾリン化合物は、抗けいれん剤として有望であることが示されています。 それらは、神経伝達物質の放出と受容体の応答を調節することができ、これは発作性疾患の管理に不可欠です .
鎮痛特性
キナゾリン誘導体の鎮痛効果は、中枢神経系の受容体との相互作用によるものです。 この相互作用は、新しい痛み管理薬の開発につながる可能性があります .
抗ウイルス活性
研究によると、キナゾリン誘導体はウイルス複製を阻害することができます。 これは、2-クロロ-7-フルオロキナゾリン-4-アミンを、特に治療選択肢が限られている病気の治療のための抗ウイルス薬の開発のための潜在的な候補にします .
酵素阻害
キナゾリン誘導体は、α-グルコシダーゼなどの酵素を阻害することが示されています。これは、糖尿病などの状態の管理において重要です。 この酵素の阻害は、血糖値の調節に役立ち、糖尿病の治療に対する新しいアプローチを提供します .
作用機序
Target of Action
It is synthesized from 2-amino-4-fluoro benzoic acid and urea , which suggests it may interact with enzymes or receptors that bind to these molecules.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-Chloro-7-fluoroquinazolin-4-amine . These factors can affect the compound’s solubility, stability, and interactions with its targets.
実験室実験の利点と制限
The main advantage of using 2-Chloro-7-fluoroquinazolin-4-amine in laboratory experiments is its low cost and availability. However, it is important to note that the compound is highly toxic and should be handled with care. Additionally, its effects on humans are not yet fully understood, so caution should be taken when using it in research.
将来の方向性
There are many potential future directions for research using 2-Chloro-7-fluoroquinazolin-4-amine. These include further study of its anti-inflammatory and analgesic effects, as well as its potential use in cancer therapy. Additionally, further study of its mechanism of action and its effects on other enzymes could lead to new therapeutic applications. Finally, research into the structure and reactivity of quinazoline derivatives could lead to new compounds with similar properties.
Safety and Hazards
生化学分析
Biochemical Properties
2-Chloro-7-fluoroquinazolin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 2-Chloro-7-fluoroquinazolin-4-amine can modulate cellular processes such as proliferation and apoptosis. Additionally, it interacts with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of 2-Chloro-7-fluoroquinazolin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and promote apoptosis, thereby inhibiting tumor growth. It also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, which is involved in cell proliferation and differentiation. Furthermore, 2-Chloro-7-fluoroquinazolin-4-amine can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Chloro-7-fluoroquinazolin-4-amine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This binding can lead to the inhibition of kinase activity, resulting in the disruption of cell signaling pathways. Additionally, 2-Chloro-7-fluoroquinazolin-4-amine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to the activation or repression of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7-fluoroquinazolin-4-amine have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have indicated that prolonged exposure to 2-Chloro-7-fluoroquinazolin-4-amine can lead to sustained inhibition of cell proliferation and induction of apoptosis. These findings suggest that the compound maintains its efficacy over extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of 2-Chloro-7-fluoroquinazolin-4-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
2-Chloro-7-fluoroquinazolin-4-amine is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels. The compound’s interaction with cofactors such as adenosine triphosphate also plays a role in its metabolic activity .
Transport and Distribution
Within cells and tissues, 2-Chloro-7-fluoroquinazolin-4-amine is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
The subcellular localization of 2-Chloro-7-fluoroquinazolin-4-amine is critical for its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, 2-Chloro-7-fluoroquinazolin-4-amine can localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism .
特性
IUPAC Name |
2-chloro-7-fluoroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3/c9-8-12-6-3-4(10)1-2-5(6)7(11)13-8/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZMTSNZRBFGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653124 | |
| Record name | 2-Chloro-7-fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1107695-02-2 | |
| Record name | 2-Chloro-7-fluoro-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107695-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dihydrothieno[3,2-D]pyrimidine-2,4-diol](/img/structure/B1387630.png)
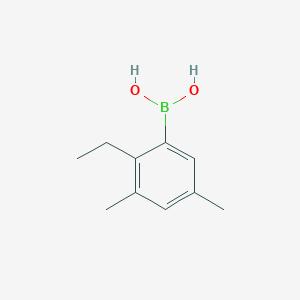

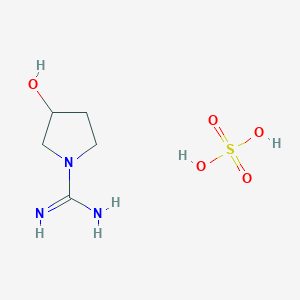
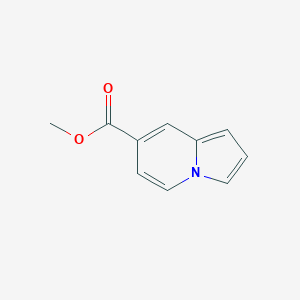
![(4S)-6-Azaspiro[2.5]octan-4-ol hydrochloride](/img/structure/B1387636.png)
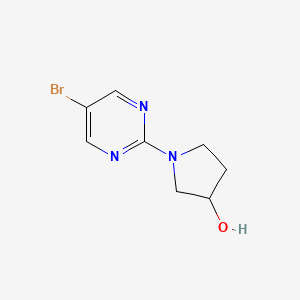
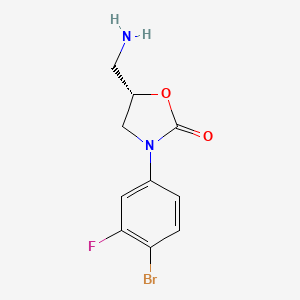


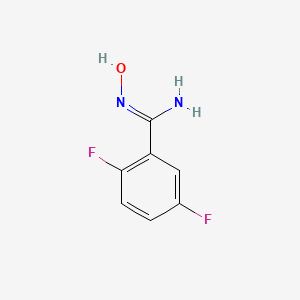
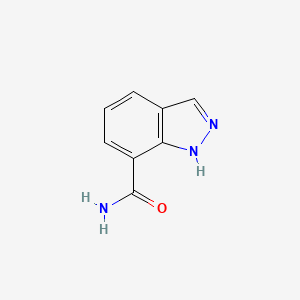
![Succinimidyl 6-[[7-(N,N-Dimethylaminosulfonyl)-2,1,3-benzoxadiazol-4-yl]amino]hexanoate](/img/structure/B1387650.png)
![Sodium 4'-chloro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1387652.png)